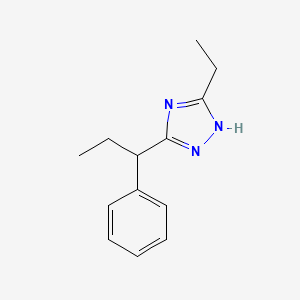
1-(2-Nitrophenyl)piperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrophenyl)piperidin-3-amine, also known as JNJ-40411813, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(2-Nitrophenyl)piperidin-3-amine involves its binding to the dopamine D3 receptor and blocking its activation by dopamine. This results in a reduction in dopamine neurotransmission, which has been shown to have therapeutic effects in several neuropsychiatric disorders. Additionally, the compound has been shown to exhibit some selectivity for the dopamine D3 receptor, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Nitrophenyl)piperidin-3-amine are primarily related to its action as a dopamine D3 receptor antagonist. Studies have shown that the compound can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and may have potential as a treatment for addiction. Additionally, the compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of 1-(2-Nitrophenyl)piperidin-3-amine for lab experiments is its high potency and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and addiction. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for research on 1-(2-Nitrophenyl)piperidin-3-amine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of neuropsychiatric disorders and addiction. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of the compound and its potential as a treatment for inflammatory disorders. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of the compound to optimize its therapeutic potential.
Conclusion:
In conclusion, 1-(2-Nitrophenyl)piperidin-3-amine is a small molecule compound that has shown promise as a therapeutic agent in several scientific research applications. Its potent and selective action as a dopamine D3 receptor antagonist makes it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and addiction. Further research is needed to optimize its therapeutic potential and elucidate its mechanisms of action.
合成法
The synthesis method for 1-(2-Nitrophenyl)piperidin-3-amine involves the reaction of 2-nitrobenzaldehyde and 3-piperidinamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, reduction of the nitro group, and cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
1-(2-Nitrophenyl)piperidin-3-amine has been extensively studied in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to act as a potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission, and its dysfunction has been implicated in several neuropsychiatric disorders, including schizophrenia and addiction.
特性
IUPAC Name |
1-(2-nitrophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOKIDCWBVOIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)piperidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)

![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)

![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)

![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)